1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is also known as TAK-659 and is classified as a kinase inhibitor. It has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one involves the inhibition of certain kinases, including BTK, FLT3, and JAK3. These kinases play a crucial role in the development and progression of diseases, and their inhibition can lead to therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to inhibit the activity of certain kinases, which play a crucial role in the development and progression of diseases. It has also been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one in lab experiments is its potential therapeutic benefits in the treatment of various diseases. However, one of the limitations is that this compound may have off-target effects, which can lead to unwanted side effects.
Future Directions
There are several future directions for the study of 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one. One of the future directions is to study the potential therapeutic benefits of this compound in the treatment of other diseases, such as neurological disorders. Another future direction is to study the potential off-target effects of this compound and develop strategies to minimize them. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesis Methods
The synthesis of 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one involves several steps. One of the most commonly used methods is the reaction of 3,5-dimethylphenyl isocyanate with 2,5,6-trimethylpyrimidin-4-amine in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain the final compound.
Scientific Research Applications
1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one has been studied extensively for its potential use in scientific research. It has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders. This compound has been found to inhibit the activity of certain kinases, which play a crucial role in the development and progression of diseases.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-12-8-13(2)10-17(9-12)23-7-6-22(11-18(23)24)19-14(3)15(4)20-16(5)21-19/h8-10H,6-7,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQQOYVZXBXTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2=O)C3=NC(=NC(=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.